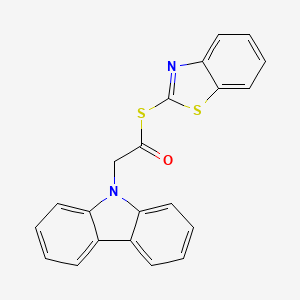

S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate

Description

S-1,3-Benzothiazol-2-yl 9H-carbazol-9-ylethanethioate is a synthetic organic compound featuring a benzothiazole moiety linked via a thioate ester to a carbazole group. Benzothiazoles are heterocyclic aromatic systems known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Carbazole derivatives, on the other hand, are recognized for their photophysical properties and applications in materials science, as well as their biological activities, such as kinase inhibition and antitumor effects .

For instance, benzothiazole-carbazole hybrids are increasingly explored in drug discovery due to synergistic effects from both moieties .

Properties

Molecular Formula |

C21H14N2OS2 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 2-carbazol-9-ylethanethioate |

InChI |

InChI=1S/C21H14N2OS2/c24-20(26-21-22-16-9-3-6-12-19(16)25-21)13-23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2 |

InChI Key |

PWSBTNMDJZKETN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)SC4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate typically involves the reaction of 2-mercaptobenzothiazole with 9H-carbazole-9-yl ethanethioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The carbazole unit may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole-Carbazole Hybrids

describes 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, a compound combining carbazole with a 1,3,4-oxadiazole ring. Key differences include:

- Core Heterocycle : The target compound uses a benzothiazole-thioate system, whereas the analogue employs a 1,3,4-oxadiazole ring.

- Biological Activity : The oxadiazole derivative (compound 4b in ) demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–16 µg/mL, attributed to the oxadiazole’s electron-withdrawing properties enhancing membrane interaction . The thioate group in the target compound may offer improved metabolic stability over oxadiazoles, which are prone to hydrolysis.

Table 1: Structural and Activity Comparison

Benzothiazole-Containing Pharmacological Agents

highlights benzothiazole derivatives in patent literature, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1). These compounds often target kinase pathways or microbial enzymes. Key distinctions include:

- Substituent Chemistry: The patent compounds prioritize amino-linked benzothiazoles and carboxylic acid groups, whereas the target compound uses a thioate-carbazole linkage.

- Therapeutic Scope : Patent examples emphasize kinase inhibition (e.g., JAK/STAT pathways) and antiviral activity, whereas carbazole-benzothiazole hybrids like the target compound may leverage carbazole’s DNA-intercalating properties for anticancer applications .

Table 2: Functional Group Impact on Activity

Carbazole-Based Heterocycles

Carbazole derivatives paired with other heterocycles, such as quinoline or pyridine (e.g., ’s Example 24), often exhibit enhanced π-π stacking interactions, improving binding to biological targets. However, the thioate ester in the target compound introduces sulfur-based nucleophilicity, which could influence redox activity or metal chelation—properties absent in oxygen-based esters .

Biological Activity

S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, case analyses, and data tables that highlight its efficacy against different biological targets.

The compound has the following chemical structure and properties:

- Molecular Formula : C21H18N2OS

- Molar Mass : 358.41 g/mol

- CAS Number : 332019-67-7

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. The following table summarizes the IC50 values obtained from various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| This compound | A549 | 7.5 ± 0.5 | 2D Assay |

| This compound | HCC827 | 6.8 ± 0.4 | 2D Assay |

| This compound | NCI-H358 | 8.0 ± 0.6 | 2D Assay |

The compound showed higher activity in two-dimensional assays compared to three-dimensional assays, indicating a potential for further development as an antitumor agent .

Antimicrobial Activity

The antimicrobial effectiveness of this compound has been evaluated against various bacterial strains. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | <32 |

| Staphylococcus aureus | <16 |

| Candida albicans | <64 |

These findings suggest that the compound has broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit key cellular processes. Studies indicate that it binds to the minor groove of AT-rich DNA sequences, which may disrupt replication and transcription processes essential for cell survival .

Case Study 1: Antitumor Efficacy in Lung Cancer

In a controlled study involving human lung cancer cell lines (A549, HCC827, NCI-H358), this compound demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The study highlighted that while the compound was effective against cancer cells, it also exhibited some cytotoxic effects on normal lung fibroblast cells (MRC5), necessitating further structural optimization to enhance selectivity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated strong inhibitory effects on E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.